molecular formula C6H3NS3 B1331154 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione CAS No. 3445-78-1

3H-[1,2]dithiolo[3,4-b]pyridine-3-thione

Cat. No. B1331154
CAS RN: 3445-78-1
M. Wt: 185.3 g/mol
InChI Key: MQBHSIJPOQETLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This compound reacts with primary alkylamines to give 1,2-dihydro-2-thioxo-3-pyridinecarbothioamides . A series of 2-substituted isothiazolo[5,4-b]pyridine-3(2H)-thiones, isothiazolo[5,4-b]pyridin-3(2H)-ones, N-substituted 2-sulfanylnicotinamides and the corresponding carbothioamide derivatives were synthesized .


Molecular Structure Analysis

The molecular weight of “3H-[1,2]dithiolo[3,4-b]pyridine-3-thione” is 185.29 . The InChI code is 1S/C6H3NS3/c8-6-4-2-1-3-7-5(4)9-10-6/h1-3H .


Chemical Reactions Analysis

The reaction of “3H-[1,2]dithiolo[3,4-b]pyridine-3-thione” with aliphatic amines gave compounds containing thiol and carbothioamide groups at the ortho-positions . It also reacts with primary alkylamines to give 1,2-dihydro-2-thioxo-3-pyridinecarbothioamides .

Scientific Research Applications

Application in Pharmaceutical Chemistry

  • Summary of the Application: “3H-[1,2]dithiolo[3,4-b]pyridine-3-thione” and its derivatives have been synthesized and evaluated for their antimicrobial activity against several strains of Gram+ and Gram- bacteria and fungi .
  • Methods of Application or Experimental Procedures: The chemical syntheses were resumed into a comprehensive cyclic route that enables the reversible conversion for each derivative of the series considered .
  • Results or Outcomes: Among the tested compounds, the N-(aralkyl)-2-sulfanylnicotinamides show the highest fungitoxicity (MIC = 1.25-5 microg/ml). The best activity towards Gram-positive bacteria was in the range of 2.5-5 microg/ml. Activity against Gram-negative bacteria was generally very poor for all compounds .

properties

IUPAC Name

dithiolo[3,4-b]pyridine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NS3/c8-6-4-2-1-3-7-5(4)9-10-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBHSIJPOQETLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SSC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333085
Record name 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-[1,2]dithiolo[3,4-b]pyridine-3-thione

CAS RN

3445-78-1
Record name 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3H-[1,2]dithiolo[3,4-b]pyridine-3-thione
Reactant of Route 2
3H-[1,2]dithiolo[3,4-b]pyridine-3-thione
Reactant of Route 3
3H-[1,2]dithiolo[3,4-b]pyridine-3-thione
Reactant of Route 4
Reactant of Route 4
3H-[1,2]dithiolo[3,4-b]pyridine-3-thione
Reactant of Route 5
3H-[1,2]dithiolo[3,4-b]pyridine-3-thione
Reactant of Route 6
3H-[1,2]dithiolo[3,4-b]pyridine-3-thione

Citations

For This Compound
21
Citations
M Pregnolato, M Terreni, D Ubiali, G Pagani, P Borgna… - Il Farmaco, 2000 - Elsevier
A series of 2-substituted isothiazolo[5,4-b]pyridine-3(2H)-thiones, isothiazolo[5,4-b]pyridin-3(2H)-ones, N-substituted 2-sulfanylnicotinamides and the corresponding carbothioamide …
Number of citations: 30 www.sciencedirect.com
P Borgna, M Pregnolato, AG Invernizzi… - Journal of …, 1993 - Wiley Online Library
3H‐1,2‐Dithiolo[3,4‐b]pyridine‐3‐thione (10) reacts with primary alkylamines to give 1,2‐dihydro‐2‐thioxo‐3‐pyridinecarbothioamides 11a‐g and two minor products. Isothiazolo[5,4‐b]…
Number of citations: 28 onlinelibrary.wiley.com
VV Dotsenko, AE Sinotsko, VD Strelkov, EA Varzieva… - Molecules, 2023 - mdpi.com
The reaction between dithiomalondianilide (N,N’-diphenyldithiomalondiamide) and alkyl 3-aryl-2-cyanoacrylates in the presence of morpholine in the air atmosphere leads to the …
Number of citations: 2 www.mdpi.com
VV Dotsenko, AV Aksenov, AE Sinotsko… - International Journal of …, 2022 - mdpi.com
The Michael addition reaction between dithiomalondianilide (N,N′-diphenyldithiomalondiamide) and arylmethylidene Meldrum’s acids, accompanied by subsequent heterocyclization, …
Number of citations: 1 www.mdpi.com
VA Ogurtsov, YV Karpychev… - European Journal of …, 2019 - Wiley Online Library
An efficient synthesis of 6,7‐dihydropyrrolo[2,1‐c][1,3]thi‐azino[3,2‐a]pyrazine‐4(11bH)‐(thi)ones from readily available 1,2‐di‐thiolo‐3‐(thi)ones and 3,4‐dihydropyrrolo[1,2‐a]…
A Siegemund, K Taubert, B Schulze - Sulfur reports, 2002 - Taylor & Francis
This review covers the synthesis, reactions, and biological activity of heterocyclic annelated isothiazol-3(2H)- ones and a new series of 12-benzisothiazol-3(2H)-ones of the last ten years…
Number of citations: 27 www.tandfonline.com
G Pagani, M Pregnolato, D Ubiali… - Journal of medicinal …, 2000 - ACS Publications
Disseminated infections with Mycobacterium tuberculosis (MT) and Mycobacterium avium complex (MAC) are increasingly opportunistic diseases in patients with advanced acquired …
Number of citations: 28 pubs.acs.org
OA Rakitin - Molecules, 2021 - mdpi.com
3H-1,2-Dithiole-3-thiones are among the best studied classes of polysulfur-containing heterocycles due to the almost explosive recent interest in these compounds as sources of …
Number of citations: 12 www.mdpi.com
D Ubiali, G Pagani, M Pregnolato, C Piersimoni… - Bioorganic & medicinal …, 2002 - Elsevier
Infections caused by multidrug-resistant Mycobacterium tuberculosis (MT) and non-tuberculous mycobacteria are difficult to treat and, indeed, new therapeutic agents are being sought. …
Number of citations: 14 www.sciencedirect.com
V Bhardwaj, MN Noolvi, S Jalhan, HM Patel - Journal of Saudi Chemical …, 2016 - Elsevier
With the aim of producing new biologically active compounds, a series of New Pyridine Imidazo [2,1b]-1,3,4-thiadiazole derivatives 4(a–k) were synthesized. All the compounds were …
Number of citations: 31 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.